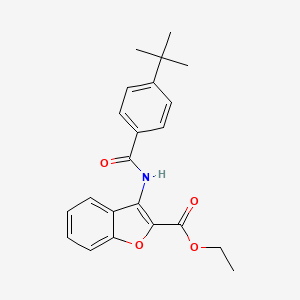

Ethyl 3-(4-(tert-butyl)benzamido)benzofuran-2-carboxylate

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CDCl₃) :

- δ 1.32 (t, 3H, J = 7.1 Hz, CH₃CH₂O)

- δ 1.44 (s, 9H, C(CH₃)₃)

- δ 4.28 (q, 2H, J = 7.1 Hz, OCH₂CH₃)

- δ 7.25–7.85 (m, 7H, Ar-H)

- δ 8.21 (s, 1H, NH)

¹³C NMR (126 MHz, CDCl₃) :

Infrared (IR) Spectroscopy

UV-Vis Spectroscopy

Mass Spectrometry (MS)

Computational Modeling of Electronic Structure and Steric Effects

Density functional theory (DFT) calculations (B3LYP/6-311G**) reveal:

Electronic Properties

- HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity.

- Electrostatic potential : Negative charge localized on carbonyl oxygens; positive charge on the tert-butyl group.

Steric Effects

Properties

IUPAC Name |

ethyl 3-[(4-tert-butylbenzoyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-5-26-21(25)19-18(16-8-6-7-9-17(16)27-19)23-20(24)14-10-12-15(13-11-14)22(2,3)4/h6-13H,5H2,1-4H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQZEINQUIOEBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-(tert-butyl)benzamido)benzofuran-2-carboxylate typically involves the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors with optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(tert-butyl)benzamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 3-(4-(tert-butyl)benzamido)benzofuran-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Biological Studies: The compound is used in studies to understand the biological activities of benzofuran derivatives and their interactions with biological targets.

Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-(tert-butyl)benzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The benzofuran core can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The tert-butyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Functional Group Modifications

The tert-butyl group in the target compound is a critical structural feature shared with BHA (2(3)-tert-butyl-4-hydroxyanisole). However, the benzofuran core distinguishes it from BHA’s anisole scaffold. Key comparisons include:

Enzyme Induction Profiles

- Glutathione S-transferase (GST): BHA elevates GST activity by 5- to 10-fold in mice, promoting conjugation of electrophilic carcinogens (e.g., benzo(a)pyrene metabolites) with glutathione . While the target compound lacks direct evidence, its tert-butylbenzamido group could similarly enhance GST-mediated detoxification.

- Epoxide hydratase (EH): BHA induces EH activity 11-fold in mice, far exceeding effects of phenobarbital or 3-methylcholanthrene . Species specificity is notable: EH induction in rats is <3-fold, suggesting the target compound’s effects may vary across models.

Research Implications and Limitations

- Antioxidant vs. benzofuran activity : While BHA and ethoxyquin are established antioxidants, the target compound’s benzofuran core may redirect its mechanism toward receptor modulation or anti-inflammatory pathways.

- Species-specific responses : BHA’s enzyme induction varies between mice (strong) and rats (weak), highlighting the need for cross-species evaluation of the target compound .

- Data gaps : Direct studies on the target compound’s enzyme induction, solubility, and toxicity are lacking. Comparative analyses remain speculative without empirical validation.

Biological Activity

Ethyl 3-(4-(tert-butyl)benzamido)benzofuran-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and antibacterial properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to a tert-butylbenzamide group, which contributes to its hydrophobicity and potential interactions with biological targets. Its molecular formula is , with a molecular weight of approximately 341.43 g/mol.

1. Anti-inflammatory Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, a series of substituted benzamido phenylcarbamates were evaluated in vivo for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results indicated that many derivatives showed inhibition percentages ranging from 39% to 54% compared to the standard drug indomethacin within 9 to 12 hours post-administration .

2. Anticancer Activity

The benzofuran derivatives have been extensively studied for their anticancer properties. A review highlighted that various benzofuran analogs exhibited cytotoxic effects against multiple cancer cell lines, including ME-180 and A549 cells. For example, one study reported that certain benzofuran compounds demonstrated up to tenfold greater antiproliferative activity compared to standard treatments like Combretastatin-A4 . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the benzofuran ring significantly influenced the anticancer potency.

3. Antibacterial Activity

Benzofuran derivatives have also shown promise as antibacterial agents. A study indicated that several compounds displayed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds in antibiotic development.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.

- DNA Intercalation : It can intercalate into DNA, disrupting replication processes.

- Receptor Modulation : Interaction with specific cellular receptors may alter signal transduction pathways, contributing to its therapeutic effects.

Case Studies and Research Findings

A comprehensive study on the synthesis and biological evaluations of benzofuran derivatives was conducted over several years. Key findings include:

- Cytotoxicity : Benzofuran derivatives were tested against various cancer cell lines, revealing significant cytotoxic effects with IC50 values indicating potent activity .

- Anti-inflammatory Effects : Compounds were assessed for their ability to reduce inflammation in vivo, demonstrating effectiveness comparable to established anti-inflammatory drugs .

- Antibacterial Efficacy : The antibacterial properties were evaluated through disc diffusion methods, showing promising results against common pathogens.

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.